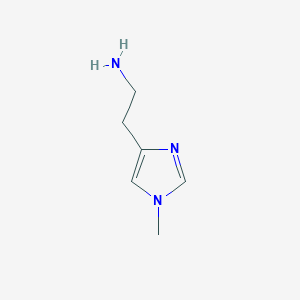

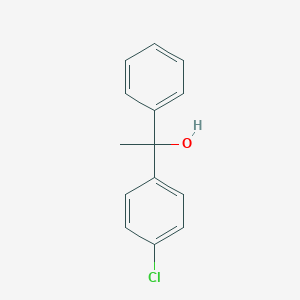

![molecular formula C12H14N2O2 B192812 4-メチル-2-プロピル-1H-ベンゾ[d]イミダゾール-6-カルボン酸 CAS No. 152628-03-0](/img/structure/B192812.png)

4-メチル-2-プロピル-1H-ベンゾ[d]イミダゾール-6-カルボン酸

概要

説明

“4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid” is a synthetic intermediate and a useful compound in organic synthesis . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular formula of “4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid” is C12H14N2O2 . It has a molecular weight of 218.25200 .Physical And Chemical Properties Analysis

The compound has a density of 1.259g/cm3 . Its boiling point is 491.8ºC at 760mmHg . The compound is a solid at room temperature .科学的研究の応用

有機化学における合成中間体

4-メチル-2-プロピル-1H-ベンゾ[d]イミダゾール-6-カルボン酸は、有機化学における合成中間体として機能し、さまざまな複雑な分子の作成を促進します。 その構造は、創薬や化学研究の他の分野における潜在的な用途を持つ新規化合物を生み出す可能性のある修飾を可能にします .

抗腫瘍の可能性

ベンゾイミダゾール誘導体には、4-メチル-2-プロピル-1H-ベンゾ[d]イミダゾール-6-カルボン酸が含まれ、MCF-7やCaCo-2などのさまざまな細胞株に対する抗腫瘍の可能性について合成および評価されており、治療薬として有望であることが示されています .

材料科学

材料科学の分野では、ベンゾイミダゾール誘導体は、ケモセンシング、結晶工学、蛍光用途、腐食科学で使用されています。 それらは、特殊な特性を持つ新しい材料の開発に貢献しています .

医薬品化学

ベンゾイミダゾール誘導体は、その幅広い薬理活性のため、医薬品化学で重要な役割を果たしています。 それらは、抗菌、抗がん、抗真菌、抗リーシュマニア、抗結核、抗ウイルス、および抗マラリア特性を示しています .

染料と顔料

これらの化合物は、染料や顔料の合成における重要な中間体であり、繊維から印刷まで、さまざまな業界でさまざまな用途のための色のスペクトルを提供しています .

農業

農業では、ベンゾイミダゾール誘導体は、その抗菌特性により、作物を害虫や病気から守るための潜在的な用途について調査されています .

電子機器と技術

ベンゾイミダゾール誘導体のユニークな特性により、有機半導体やその他の電子部品の設計など、電子機器や技術における用途に適しています .

不斉触媒

それらはまた、医薬品で使用されるエナンチオマー的に純粋な物質の製造における重要なプロセスである不斉触媒におけるリガンドとしても使用されます .

Safety and Hazards

作用機序

Target of Action

4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid primarily targets specific enzymes or receptors within the body. These targets are often involved in critical biochemical pathways, such as those regulating cell growth, immune response, or metabolic processes. The exact target can vary depending on the specific application of the compound, but it often includes enzymes like kinases or receptors involved in signaling pathways .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme or receptor. This binding can inhibit or activate the target, leading to changes in its activity. For example, if the target is a kinase, the compound may inhibit its activity, preventing the phosphorylation of downstream proteins and thereby altering cellular signaling pathways .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. Common pathways include those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can induce changes such as reduced cell growth in cancer cells or altered immune responses in inflammatory diseases .

Pharmacokinetics

The pharmacokinetics of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its action within the body .

Result of Action

At the molecular level, the compound’s action results in the modulation of enzyme or receptor activity, leading to changes in cellular processes. This can result in various cellular effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. These effects are beneficial in treating conditions like cancer, autoimmune diseases, and inflammatory disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective at certain pH levels or temperatures. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .

By understanding these aspects of 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, researchers can better utilize this compound in therapeutic applications and optimize its efficacy and safety.

特性

IUPAC Name |

7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-4-10-13-9-6-8(12(15)16)5-7(2)11(9)14-10/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAJTVCEILFDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437532 | |

| Record name | 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152628-03-0 | |

| Record name | 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152628-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-methyl-2-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the ring systems in 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid?

A1: The benzene ring and the imidazole ring in 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid are nearly coplanar, with a dihedral angle of 2.47° between them. [] This near-coplanarity suggests potential conjugation between the two ring systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

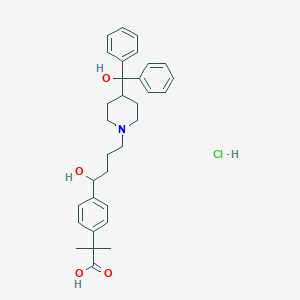

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)